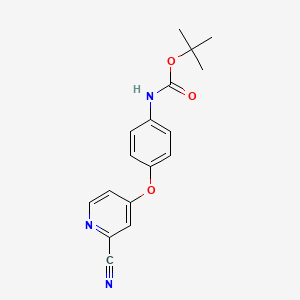![molecular formula C13H19NO3S B13502636 benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylsulfanyl group attached to a butan-2-yl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[(2S)-1-oxo-4-(methylsulfanyl)butan-2-yl]carbamate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the hydroxy and methylsulfanyl groups, making it less versatile in chemical reactions.
Benzyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate: Contains a diazo group, which imparts different reactivity and applications.
Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate: Features a cycloheptyl ring, leading to different steric and electronic properties.
Uniqueness
Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is unique due to the presence of both hydroxy and methylsulfanyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H19NO3S |
|---|---|
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C13H19NO3S/c1-18-8-7-12(9-15)14-13(16)17-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16)/t12-/m0/s1 |
Clave InChI |
QMBHBNHURNGTAS-LBPRGKRZSA-N |
SMILES isomérico |
CSCC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CSCCC(CO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


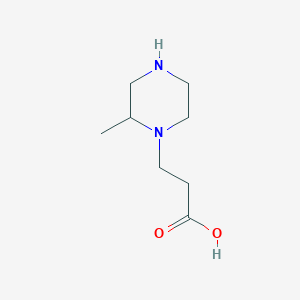
![2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)
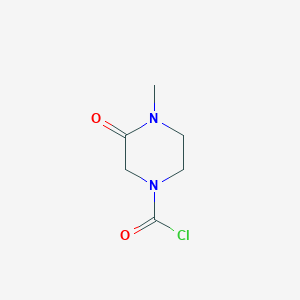



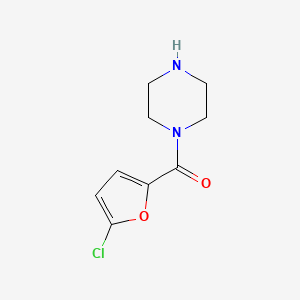
![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
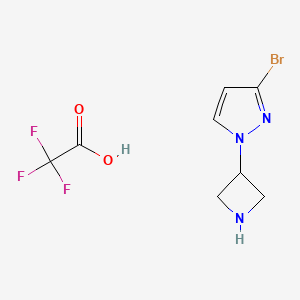
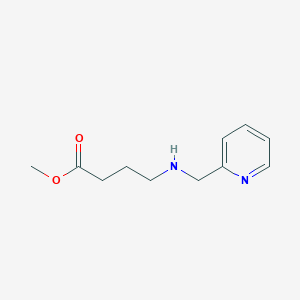
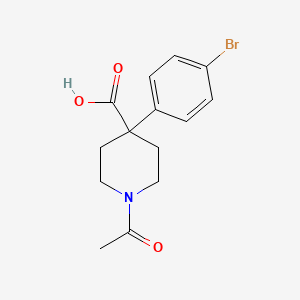
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)

